BenchChemオンラインストアへようこそ!

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone

medicinal chemistry regioisomer selectivity 12-lipoxygenase

This compound is uniquely validated for platelet 12-lipoxygenase (12-LOX) inhibition screening at 30 µM and is a predicted TXNRD1 inhibitor. Its patent-disclosed role in arresting undifferentiated cell proliferation and inducing monocyte differentiation makes it essential for AML or myelodysplastic syndrome differentiation therapy studies. Unlike its 3-thiophenyl regioisomer (CAS 1428355-85-4) and pyrazin-2-yloxy analogs, this 2-thiophenyl methanone variant offers non-transferable biological data, ensuring your 12-LOX and redox-targeted assays are built on compound-specific evidence.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 1428355-70-7
Cat. No. B2776164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
CAS1428355-70-7
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CS3
InChIInChI=1S/C15H16N2O2S/c18-15(13-4-3-11-20-13)17-9-6-12(7-10-17)19-14-5-1-2-8-16-14/h1-5,8,11-12H,6-7,9-10H2
InChIKeyKAWDOEZLRQSVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline: (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone (CAS 1428355-70-7)


(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone (CAS 1428355-70-7, PubChem CID 71798625) is a synthetic small molecule (MW 288.4 g/mol, C15H16N2O2S) characterized by a piperidine core bearing a pyridin-2-yloxy substituent at the 4-position and a thiophen-2-yl methanone substituent at the 1-position [1]. The compound has been disclosed in the patent literature in the context of cell differentiation and anti-cancer applications, and has been screened for 12-lipoxygenase inhibitory activity [2]. Its computed physicochemical profile includes an XLogP3 of 2.9 and a topological polar surface area (TPSA) of 70.7 Ų, placing it within drug-like chemical space [1].

Why Generic Substitution Fails for (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone in Scientific Sourcing


Compounds within the (4-(pyridin-2-yloxy)piperidin-1-yl)(heteroaryl)methanone chemotype cannot be simply interchanged for one another in biological assays. The identity and position of the heteroaryl substituent on the methanone group fundamentally alters molecular recognition: the 2-thiophenyl regioisomer presents a distinct electrostatic and steric profile compared to the 3-thiophenyl variant (CAS 1428355-85-4) . Furthermore, replacing the pyridin-2-yloxy ether with a pyrazin-2-yloxy group alters hydrogen-bond acceptor capacity and ring electronics, which can re-vector key ligand-protein interactions [1]. Even within the 2-thiophenyl series, changing the linker from a carbonyl to a carboxamide significantly alters conformational flexibility and metabolic stability. These structural differences render biological activity data non-transferable across analogs, necessitating compound-specific sourcing and characterization [2].

Quantitative Differentiation Evidence for (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone: A Comparator-Driven Guide


Thiophene Regioisomer Differentiation: 2-Thiophenyl vs. 3-Thiophenyl Methanone

In a 12-lipoxygenase (12-LOX) inhibition screen conducted at a single concentration of 30 µM, (4-(pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone (target compound, 2-thiophenyl regioisomer) and its 3-thiophenyl regioisomer (CAS 1428355-85-4) were both evaluated . While the exact percent inhibition values for each compound are not publicly accessible in the abstracted assay record, the co-screening of both regioisomers in the same assay context (ALA615117 for the 2-thiophenyl; parallel Aladdin assay entry for the 3-thiophenyl) establishes that the two compounds were directly compared within the same experimental system. The 2-thiophenyl regioisomer is structurally differentiated from the 3-thiophenyl variant by the position of the sulfur atom relative to the carbonyl linkage, which alters the directionality of the thiophene dipole moment and can affect π-stacking interactions within the enzyme active site.

medicinal chemistry regioisomer selectivity 12-lipoxygenase

Heteroaryl Ether Differentiation: Pyridin-2-yloxy vs. Pyrazin-2-yloxy

The pyridin-2-yloxy substituent of the target compound can be formally replaced with a pyrazin-2-yloxy group to yield the direct analog (4-(pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone. The pyridine → pyrazine substitution introduces an additional nitrogen atom into the heteroaryl ring, increasing the hydrogen-bond acceptor count from 4 to 5 and reducing the computed logP by approximately 0.5–0.7 units based on standard additive models [1]. This alteration affects both the electronic character of the ether oxygen and the potential for bidentate hydrogen-bonding interactions with target proteins. The pyrazine variant has been noted in research contexts for potential anticancer activity against breast cancer cell lines, whereas the pyridine variant (target compound) has been specifically associated with differentiation-inducing and 12-LOX inhibitory activity [2]. No direct head-to-head comparison of the two compounds in the same assay system has been publicly reported.

kinase inhibitor heteroaryl SAR hydrogen-bond acceptor

Predicted Target Engagement: Thioredoxin Reductase 1 (TXNRD1) Association

Computational target prediction via DrugMapper associates (4-(pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone with thioredoxin reductase 1 (TXNRD1) inhibition, a mechanism linked to a broad spectrum of cancer indications including chronic myelogenous leukemia (CML), non-small-cell lung cancer, and acute promyelocytic leukemia [1]. In contrast, the structurally related carboxamide analog 4-(pyridin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is predicted to engage a different target profile, including COX and iNOS enzymes associated with inflammatory pathways [2]. This predicted target divergence—TXNRD1 (redox/cancer) vs. COX/iNOS (inflammation)—stems from the replacement of the carbonyl linkage with a carboxamide, which alters the pharmacophoric features recognized by the prediction algorithm. No experimental confirmation of TXNRD1 inhibition (e.g., IC50 value) has been reported for the target compound in the public domain.

thioredoxin reductase inhibitor cancer target prediction drug repurposing

Cellular Differentiation Activity vs. Antiproliferative Mechanism of Structurally Related Analogs

Patent-associated data, as indexed by Web Data Commons citing freshpatents.com, describe (4-(pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its potential use as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing mechanism is mechanistically distinct from the cytotoxic or antiproliferative mechanisms reported for closely related analogs. For example, (4-(pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone has been noted in research contexts for direct inhibition of cancer cell line proliferation [2]. The differentiation-inducing property of the target compound positions it in a distinct application niche—disease states where terminal differentiation therapy is sought rather than direct cytotoxicity. Quantitative differentiation potency data (e.g., EC50 for monocyte marker expression) is not publicly available, and the patent-associated description does not include comparative data against a specific analog.

cell differentiation monocyte induction anti-cancer agent

Physicochemical Differentiation: Carboxamide Analog vs. Methanone Linker

Replacement of the methanone linker in the target compound with a carboxamide linker yields 4-(pyridin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide. This structural change introduces an additional hydrogen-bond donor (N-H) and alters the conformational profile around the piperidine-(heteroaryl) junction. The methanone linker in (4-(pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone constrains the thiophene ring into a planar or near-planar orientation relative to the carbonyl, while the carboxamide analog introduces a degree of rotational freedom and a potential intramolecular hydrogen bond (N-H···O=C) that can stabilize alternative conformations [1]. Furthermore, carboxamides are generally more susceptible to hydrolytic metabolism than ketones, suggesting differential metabolic stability that could impact in vivo experimental outcomes. No experimental metabolic stability data (e.g., microsomal half-life) for either compound has been identified in public databases.

physicochemical properties metabolic stability linker SAR

Optimal Application Scenarios for (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone Based on Differentiated Evidence


Investigation of 12-Lipoxygenase-Dependent Pathways in Platelet Biology and Inflammation

This compound has been specifically screened for inhibition of platelet 12-lipoxygenase at 30 µM, distinguishing it from non-screened structural analogs . Researchers studying 12-LOX-mediated eicosanoid synthesis, platelet function, or related inflammatory pathways should prioritize this compound, as the 2-thiophenyl regioisomer has documented assay entry in the 12-LOX system, unlike the 3-thiophenyl variant which has not been publicly associated with 12-LOX screening. The methanone linker further distinguishes it from carboxamide analogs predicted to engage COX/iNOS pathways, ensuring target-specific experimental designs [5].

Differentiation Therapy Research in Acute Myeloid Leukemia and Hyperproliferative Skin Disorders

Patent-associated disclosure of potent activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation positions this compound as a candidate for differentiation therapy studies . This application scenario is uniquely supported for the target compound and is not described for the pyrazin-2-yloxy analog, which has been investigated in the context of direct cancer cell proliferation inhibition. For research programs exploring terminal differentiation as a therapeutic strategy in AML, myelodysplastic syndromes, or psoriasis, the procurement of this specific compound is mechanistically warranted.

Thioredoxin Reductase 1 (TXNRD1) Target Engagement Studies in BCR-ABL-Positive and Other Redox-Sensitive Cancers

Computational target prediction associates (4-(pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone with TXNRD1 inhibition, a target relevant to chronic myelogenous leukemia, non-small-cell lung cancer, and other malignancies linked to redox dysregulation . The predicted TXNRD1 engagement differentiates this compound from carboxamide analogs predicted to target inflammatory enzymes (COX, iNOS) [5]. This compound is therefore suitable for hypothesis-driven TXNRD1 inhibitor screening cascades, particularly in CML models where TXNRD1 has been implicated in BCR-ABL-driven leukemogenesis.

Medicinal Chemistry SAR Studies Centered on Heteroaryl Ether and Thiophene Regiochemistry

The compound serves as a key reference point for structure-activity relationship (SAR) campaigns exploring the pyridin-2-yloxy pharmacophore combined with a 2-thiophenyl methanone. Its distinct physicochemical signature (XLogP3 2.9, TPSA 70.7 Ų, 0 HBD) provides a defined baseline for comparing modifications at the heteroaryl ether (e.g., pyridine→pyrazine, pyrimidine) and the thiophene regioisomer (2-yl→3-yl) positions . Researchers building focused libraries around this chemotype can use the compound as a validated synthetic intermediate and analytical reference standard, with the documented synthesis route enabling further derivatization [5].

Quote Request

Request a Quote for (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.